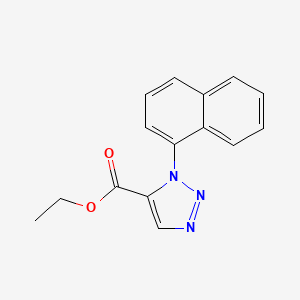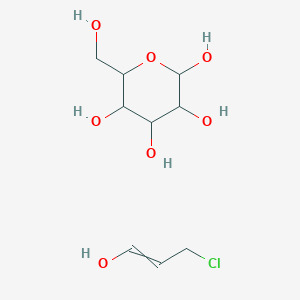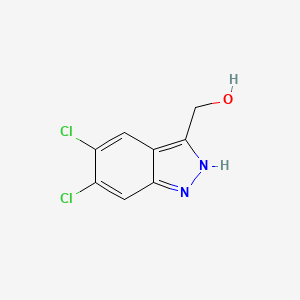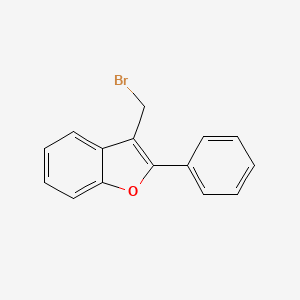
Ethyl 1-(1-naphthyl)-1H-1,2,3-triazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a naphthalene ring fused to a triazole ring, with an ethyl ester group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The naphthalene derivative can be introduced through a coupling reaction with the appropriate naphthyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts, such as copper(I) salts, can enhance the efficiency of the cycloaddition reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The naphthalene ring can enhance the compound’s binding affinity through π-π interactions with aromatic residues in the target protein. These interactions can lead to the inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with the ester group at a different position on the triazole ring.
1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid: The carboxylic acid derivative of the compound.
1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-methyl ester: A methyl ester derivative.
Uniqueness
Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate is unique due to the specific positioning of the ethyl ester group, which can influence its reactivity and binding properties. This unique structure can result in distinct biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C15H13N3O2 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl 3-naphthalen-1-yltriazole-4-carboxylate |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15(19)14-10-16-17-18(14)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2H2,1H3 |
InChI Key |
QFJIYHCAJYUYDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=NN1C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13653208.png)







![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13653262.png)




![1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13653306.png)
